6-Bromo-2-naphthoyl chloride

Description

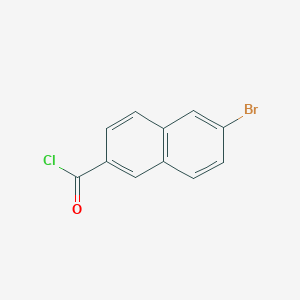

6-Bromo-2-naphthoyl chloride (CAS: 87700-60-5) is a brominated aromatic acyl chloride with the molecular formula C₁₁H₆BrClO and a molecular weight of 269.52 g/mol . It is widely used as a key intermediate in organic synthesis, particularly in pharmaceutical research and fine chemical production. The compound’s structure features a naphthalene backbone substituted with a bromine atom at the 6-position and a reactive carbonyl chloride group at the 2-position. This configuration confers unique electrophilic properties, making it valuable for coupling reactions, such as amide or ester formation, as demonstrated in its reaction with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline to form derivatives .

Commercial suppliers like LEAPChem and SY284172 highlight its application in synthesizing specialized building blocks for drug discovery and materials science, with purity levels typically ≥95% . Its stability and reactivity under mild conditions (e.g., room-temperature reactions in dichloromethane) further enhance its utility in laboratory and industrial settings .

Properties

Molecular Formula |

C11H6BrClO |

|---|---|

Molecular Weight |

269.52 g/mol |

IUPAC Name |

6-bromonaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C11H6BrClO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H |

InChI Key |

CZPOKTBIKWSWIP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, the properties of 6-bromo-2-naphthoyl chloride can be logically contrasted with related compounds based on structural and functional similarities:

Halogenated Acyl Chlorides

6-Chloro-2-naphthoyl Chloride (hypothetical): The substitution of bromine with chlorine would reduce molecular weight (~253.97 g/mol vs. 269.52 g/mol for the brominated analog) and alter reactivity.

2-Naphthoyl Chloride (non-halogenated): Without the bromine substituent (molecular formula C₁₁H₇ClO), this compound lacks the steric and electronic effects imposed by bromine. It is less dense and may exhibit lower stability in certain reactions due to reduced resonance stabilization.

Brominated Aromatic Compounds

4-Bromobenzoyl Chloride :

- A simpler aromatic acyl chloride with bromine at the para position. Its smaller aromatic system (benzene vs. naphthalene) results in lower molecular weight (219.47 g/mol ) and reduced steric hindrance, enabling faster reaction kinetics in some cases.

Functional Group Variations

6-Bromo-2-naphthoic Acid :

- The carboxylic acid derivative lacks the reactive chloride group, necessitating activation (e.g., via thionyl chloride) for use in coupling reactions. This adds synthetic steps compared to the pre-activated acyl chloride.

Table 1: Key Properties of this compound and Related Compounds

Research Findings and Limitations

- Synthetic Utility : Evidence from Oak Ridge National Lab demonstrates this compound’s role in forming imidazole derivatives under mild conditions, highlighting its compatibility with amine nucleophiles .

- Limitations : Direct experimental data comparing this compound with analogs (e.g., kinetic studies, stability tests) are absent in the provided evidence. Further research is needed to quantify electronic and steric effects of bromine in this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.